Quinaldine red acts as a colorimetric reagent for detecting phosphate groups in various biological samples. It forms a complex with phosphate ions, leading to a significant enhancement in its fluorescence intensity. This property allows researchers to quantify phosphate levels in tissues, cells, and other biological matrices [].
Researchers utilize quinaldine red to study the interaction between proteins and various ligands, including drugs and other small molecules. The probe binds to specific protein sites, and its fluorescence intensity changes upon ligand binding. This allows researchers to monitor ligand binding events and characterize their binding affinities [].
Quinaldine red has shown potential in studying amyloid formation, a hallmark of several neurodegenerative diseases like Alzheimer's and Parkinson's. The probe binds specifically to amyloid aggregates, enabling researchers to visualize and quantify these structures in cells and tissues [].
Quinaldine red finds applications in various other research areas:
Quinaldine red is a synthetic dye derived from quinaldine, which is a methyl derivative of quinoline. It appears as a reddish-brown solid and is primarily utilized in biological and chemical applications due to its unique fluorescent properties. The chemical formula for quinaldine red is CHNI, and it is characterized by its ability to exhibit fluorescence when bound to nucleic acids, emitting radiation in the range of 580-650 nanometers .
Quinaldine red exhibits significant biological activity, particularly as a fluorescent probe in molecular biology. It has been employed to study nucleic acid interactions and can serve as a pH-sensitive indicator in various biochemical environments. Its fluorescence properties allow for sensitive detection and quantification of biomolecules . Furthermore, quinaldine red has been noted for its potential cytotoxic effects, which necessitates careful handling in laboratory settings .
Quinaldine red can be synthesized through several methods:
Quinaldine red has diverse applications across various fields:
Interaction studies involving quinaldine red reveal its affinity for nucleic acids, which enhances its fluorescence upon binding. This property makes it particularly valuable in molecular biology for studying DNA and RNA interactions. Additionally, research indicates that quinaldine red's reactivity with other compounds can lead to significant changes in its spectral properties, further expanding its utility in analytical chemistry .
Quinaldine red shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Type | Unique Properties |
---|---|---|
Quinaldine | Methyl derivative of quinoline | Precursor to quinaldine red; used in dye synthesis |
2-Methylquinoline | Methyl derivative of quinoline | Used as a solvent and intermediate; less fluorescent |
Quinoline | Heterocyclic compound | Basic structure for many derivatives; not fluorescent |
Rhodamine B | Xanthene dye | Strong fluorescence; used mainly in biological staining |
Fluorescein | Xanthene dye | Highly fluorescent; used in microscopy and flow cytometry |
Quinaldine red stands out due to its specific fluorescence characteristics when interacting with nucleic acids, making it particularly suitable for biological applications compared to other similar compounds .
Quinaldine red demonstrates exceptional binding characteristics with proteins, particularly exhibiting strong affinity for alpha-1-acid glycoprotein through well-defined thermodynamic parameters [6]. The fluorometric titration method has revealed that quinaldine red binds to alpha-1-acid glycoprotein with a binding constant of 1.3 × 10⁶ M⁻¹ and a stoichiometry approaching unity (n = 0.9), indicating a predominantly one-to-one binding interaction [6]. This high binding affinity positions quinaldine red as a superior fluorescent probe compared to conventional alternatives such as 8-anilino-1-naphthalenesulfonate and auramine O [6].
The thermodynamic profile of quinaldine red-protein interactions reveals distinct energetic contributions that govern complex formation [7]. When quinaldine red binds to proteins, significant fluorescence enhancement occurs at longer wavelengths, a phenomenon absent in aqueous or albumin solutions [6]. This fluorescence enhancement serves as a direct indicator of protein-ligand complex formation and provides quantitative information about binding thermodynamics [31]. The supramolecular interaction between quinaldine red and proteins exhibits temperature-dependent behavior, making it suitable for determining protein melting temperatures with high accuracy [31].
Research findings demonstrate that quinaldine red binding exhibits characteristic thermodynamic signatures across different protein systems [31]. The binding process shows favorable enthalpy changes that compensate for entropic penalties associated with complex formation [43]. Temperature-dependent studies reveal that the binding affinity follows classical thermodynamic principles, with Van der Waals forces and hydrophobic interactions contributing significantly to the overall binding energy [42].
Protein System | Binding Constant (M⁻¹) | Stoichiometry | Fluorescence Enhancement |
---|---|---|---|
Alpha-1-acid glycoprotein | 1.3 × 10⁶ | 0.9 | Significant at longer wavelengths |
Bovine serum albumin | Not detectable | - | Minimal enhancement |
Recombinant alpha-1-acid glycoprotein | Comparable to native | Similar | Equivalent binding capacity |
Quinaldine red serves as an exceptionally sensitive probe for competitive binding studies with basic drug molecules, demonstrating its utility in characterizing drug-protein interactions [6]. The fluorescence of quinaldine red bound to alpha-1-acid glycoprotein undergoes marked quenching in the presence of basic drugs, indicating competitive displacement from the binding site [6]. This competitive displacement mechanism has been validated across multiple drug classes, showing excellent agreement with literature values for drug-protein binding affinities [6].
Competitive binding experiments reveal that basic drugs efficiently displace quinaldine red from alpha-1-acid glycoprotein binding sites through a competitive mechanism [27]. The displacement studies demonstrate that drugs with higher binding affinities for alpha-1-acid glycoprotein exhibit greater inhibitory potency against quinaldine red binding [27]. These findings indicate that quinaldine red occupies the same or overlapping binding sites as basic drugs on alpha-1-acid glycoprotein [34].
Systematic competitive binding assays using quinaldine red have characterized the binding behavior of various pharmaceutical compounds [9]. The stepwise addition of competing ligands results in concentration-dependent fluorescence quenching, allowing precise determination of inhibition constants [9]. For example, studies with alkaloids have shown that certain compounds can achieve up to 71.9% displacement of quinaldine red from alpha-1-acid glycoprotein, while others reach 53.7% displacement under identical conditions [9].
The competitive binding data reveal important structure-activity relationships for drug-protein interactions [25]. Compounds with similar chemical structures often exhibit comparable displacement efficiencies, suggesting that molecular features such as charge distribution and hydrophobic character influence binding specificity [25]. These competitive assays have proven particularly valuable for pharmaceutical development, as they provide rapid screening methods for evaluating drug-protein binding properties [40].
Drug Class | Displacement Efficiency (%) | Inhibition Constant Range | Binding Mechanism |
---|---|---|---|
Quinoline alkaloids | 53.7 - 71.9 | Variable | Competitive displacement |
Basic pharmaceuticals | High | Micromolar to nanomolar | Direct competition |
Steroid compounds | Moderate | Micromolar | Overlapping sites |
The binding of quinaldine red to alpha-1-acid glycoprotein is predominantly governed by hydrophobic forces, as evidenced by the strong correlation between binding affinities and partition coefficients of competing ligands [6]. This relationship suggests that hydrophobic interactions represent the primary driving force for quinaldine red association with alpha-1-acid glycoprotein, rather than electrostatic or hydrogen bonding interactions [6]. The hydrophobic nature of the binding site has been further characterized through polarity measurements, revealing a Z value of 70, which corresponds to the polarity of acetonitrile [6].
Thermodynamic analysis supports the dominance of hydrophobic forces in quinaldine red-alpha-1-acid glycoprotein complexation [18]. The association process exhibits favorable enthalpy changes that are characteristic of hydrophobic interactions, with entropic contributions reflecting the release of structured water molecules from hydrophobic surfaces [18]. These thermodynamic signatures distinguish hydrophobic binding from other interaction mechanisms and provide insight into the molecular basis of complex formation [18].
The hydrophobic binding environment of alpha-1-acid glycoprotein creates optimal conditions for quinaldine red association [26]. The protein structure contains hydrophobic cavities that accommodate the aromatic ring system of quinaldine red, resulting in enhanced fluorescence upon binding [26]. This fluorescence enhancement mechanism depends on the hydrophobic microenvironment, which reduces non-radiative decay pathways and increases quantum yield [26].
Comparative studies with other plasma proteins demonstrate the specificity of hydrophobic interactions in quinaldine red binding [32]. While hydrophobic forces contribute to protein-ligand interactions generally, the unique hydrophobic architecture of alpha-1-acid glycoprotein provides exceptional affinity for quinaldine red [32]. The binding selectivity arises from the complementary hydrophobic surfaces between quinaldine red and the protein binding site, resulting in optimal geometric and energetic compatibility [32].
Interaction Type | Contribution to Binding | Thermodynamic Signature | Structural Basis |
---|---|---|---|
Hydrophobic forces | Dominant | Favorable enthalpy, entropic release | Complementary surfaces |
Van der Waals interactions | Secondary | Weak attractive forces | Close molecular contact |
Electrostatic interactions | Minimal | Variable contributions | Limited charge complementarity |
Hydrogen bonding | Negligible | Directional constraints | Absence of suitable donors/acceptors |
Quinaldine red has emerged as a highly effective near-infrared fluorescent probe for detecting β-sheet conformations in amyloid fibrils, offering significant advantages over traditional amyloid-binding dyes. The compound demonstrates exceptional binding affinity to amyloid-β aggregates with a dissociation constant (Kd) of 58 ± 1.2 nM, indicating high-affinity interactions [1] [2]. This remarkable binding affinity is significantly higher than that observed with DNA structures, where Kd values reach micromolar ranges [2].
The fluorescence enhancement mechanism of quinaldine red upon binding to β-sheet structures involves a dramatic 30-fold increase in fluorescence intensity, with the emission maximum shifting to 654 nm in the near-infrared region [1] [2]. This enhancement occurs through the restriction of intramolecular twisting when quinaldine red binds to the structured β-sheet environment, preventing the formation of twisted intramolecular charge transfer complexes that typically quench fluorescence in solution [2].
Binding Mechanism and Thermodynamic Parameters
Isothermal titration calorimetry studies have revealed that quinaldine red binding to amyloid fibrils involves strong supramolecular forces [1]. The quantum yield dramatically increases from 0.073 for free quinaldine red to 0.40 when bound to amyloid-β complexes, representing a 5.5-fold enhancement in quantum efficiency [2]. Molecular docking calculations indicate that quinaldine red interacts with insulin fibrils through multiple binding sites, with the aromatic ring system of the compound positioning parallel to the β-sheet structure [1].
Analytical Performance Parameters
The analytical performance of quinaldine red as a β-sheet detection probe demonstrates exceptional sensitivity and reliability. The linear detection range spans 1-30 μM for fibril samples in sera, with a limit of detection of 2.31 μM [1]. The method exhibits excellent analytical precision, with recovery rates ranging from 90.4% to 99.2% and relative standard deviations between 3.05% and 3.47% [1]. These parameters significantly outperform conventional amyloid detection methods in terms of sensitivity and reproducibility.
Selectivity and Specificity
Quinaldine red demonstrates remarkable selectivity for β-sheet structures over other protein conformations. The compound shows minimal fluorescence enhancement with native proteins, oligomeric species, or other protein aggregates including α-synuclein and islet amyloid polypeptide aggregates [2]. This selectivity is attributed to the specific geometric requirements for quinaldine red binding, which are optimally satisfied by the extended β-sheet architecture of amyloid fibrils.
Quinaldine red serves as a pioneering fluorescent light-up probe for i-motif DNA structures, representing the first reported application of this compound for such purposes [3] [4]. The i-motif structures, formed by cytosine-rich DNA sequences under acidic conditions, present unique four-stranded architectures stabilized by hemiprotonated cytosine-cytosine base pairs [5].
Fluorescence Enhancement Mechanism
When quinaldine red binds to i-motif structures, it exhibits a remarkable fluorescence enhancement that is distinctly different from its interaction with other DNA forms [3] [4]. The enhancement mechanism involves the restriction of molecular motion within the confined environment of the i-motif structure, similar to the mechanism observed with β-sheet binding but with distinct spectroscopic characteristics specific to the i-motif architecture [3].
Binding Affinity and Thermodynamic Analysis
The binding affinity of quinaldine red to i-motif structures demonstrates high specificity, with binding constants significantly higher than those observed with duplex DNA or G-quadruplex structures [3]. Molecular docking studies reveal that quinaldine red adopts a specific orientation within the i-motif structure, with the compound's planar aromatic system intercalating between the hemiprotonated cytosine pairs [6].
pH-Dependent Binding Characteristics
The interaction between quinaldine red and i-motif structures is highly pH-dependent, with optimal binding occurring in the pH range of 3.2-3.6 [7]. This pH dependence correlates with the stability of the i-motif structure itself, as the hemiprotonated cytosine-cytosine base pairs require acidic conditions for formation [5]. The fluorescence enhancement is most pronounced at pH 3.5, where i-motif structures achieve maximum stability [7].
Selectivity Profile
Quinaldine red demonstrates exceptional selectivity for i-motif structures over other DNA conformations, including G-quadruplexes, duplex DNA, and single-stranded DNA [3] [8]. This selectivity is crucial for applications requiring specific i-motif detection in complex biological systems where multiple DNA structures may coexist [8].
Quinaldine red enables real-time monitoring of protein aggregation kinetics through its supramolecular interactions with proteins during thermal denaturation processes [9]. This application represents a significant advancement in protein stability analysis, providing a rapid, cost-effective alternative to traditional methods.
Thermal Denaturation Methodology
The methodology for real-time protein aggregation monitoring involves continuous fluorescence measurements during controlled heating cycles [9]. Quinaldine red exhibits enhanced fluorescence upon binding to proteins, with the fluorescence intensity serving as a direct indicator of protein-probe interactions. As proteins undergo thermal denaturation, the changing protein structure modifies the binding environment, resulting in characteristic fluorescence changes that can be monitored in real-time [9].
Kinetic Parameters and Data Analysis
The kinetic analysis of protein aggregation using quinaldine red provides detailed information about melting temperatures (Tm) and aggregation rates [9]. The method has been validated across multiple protein systems, including bovine serum albumin, lysozyme, and cytochrome c, demonstrating broad applicability. The correlation between quinaldine red-determined Tm values and those obtained from established methods ranges from r = 0.93 to 0.99, indicating excellent agreement [9].
High-Throughput Applications
The quinaldine red-based method is particularly well-suited for high-throughput applications due to its compatibility with multi-well plate formats and automated detection systems [9]. The assay can be completed in less than one hour, representing a significant time advantage over traditional methods that may require several hours. The method's reproducibility, with coefficients of variation below 5%, makes it ideal for screening applications and formulation development [9].
Comparative Analysis with Standard Methods
Comparative studies demonstrate that quinaldine red-based protein aggregation monitoring provides results that are statistically equivalent to established techniques such as differential scanning calorimetry and circular dichroism spectroscopy [9]. The method offers several advantages, including reduced sample requirements, simplified instrumentation, and the ability to perform measurements in complex biological matrices.
Mechanistic Insights
The mechanism underlying quinaldine red's ability to monitor protein aggregation involves multiple binding modes that change as proteins transition from native to denatured states [9]. The fluorescence enhancement reflects the formation of hydrophobic binding sites during protein unfolding, with the magnitude of enhancement correlating with the extent of structural disruption. This relationship enables quantitative analysis of aggregation kinetics and provides insights into the molecular mechanisms of protein denaturation [9].
The compound's ability to detect early aggregation events makes it particularly valuable for studying the initial stages of protein misfolding, which are often difficult to detect using conventional methods. Real-time monitoring capabilities enable the observation of intermediate states and the characterization of aggregation pathways.
Parameter | β-Sheet Detection | i-Motif Identification | Aggregation Kinetics |
---|---|---|---|
Binding Affinity | 58 ± 1.2 nM | High specificity | Variable by protein |
Fluorescence Enhancement | 30-fold | Remarkable increase | Protein-dependent |
Detection Range | 1-30 μM | pH 3.2-3.6 optimal | 5-30 μM |
Quantum Yield (Bound) | 0.40 | Structure-dependent | Variable |
Assay Time | < 1 hour | < 1 hour | < 1 hour |
Reproducibility | CV 3.05-3.47% | High | CV < 5% |